molecular formula C20H19ClN4O3S B3411380 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904833-76-7

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3411380
CAS RN: 904833-76-7
M. Wt: 430.9 g/mol
InChI Key: AAYPXXTUUKHZCQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a potent and selective inhibitor of the kinase Mps1, which is involved in the regulation of the spindle assembly checkpoint (SAC) during cell division. The inhibition of Mps1 by Mps1-IN-3 has been shown to induce mitotic arrest and cell death in cancer cells, making it a promising candidate for anticancer therapy.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Mode of Action

This compound interacts with its targets by binding to the active site or allosteric sites of the enzymes or receptors. This binding can inhibit or modulate the activity of these proteins, leading to altered signaling pathways. For instance, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell growth and survival, such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis, making the compound potentially useful in cancer therapy .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its therapeutic window and dosing regimen .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzymes or receptors, leading to disrupted cellular signaling. At the cellular level, this can cause reduced cell proliferation, induction of apoptosis, and other anti-proliferative effects. These outcomes are particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide as a research tool is its selectivity for Mps1, which allows for the specific inhibition of this kinase without affecting other cellular processes. In addition, 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, one limitation of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide as a clinical anticancer agent. Preclinical studies have shown promising results, but further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the study of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in combination with other anticancer agents, which may enhance its antitumor activity. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide on normal cells, which will be important for the development of selective anticancer therapies.

Scientific Research Applications

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. It has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to induce mitotic arrest and cell death in cancer cells, indicating its potential as an anticancer agent.

properties

IUPAC Name

4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYPXXTUUKHZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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